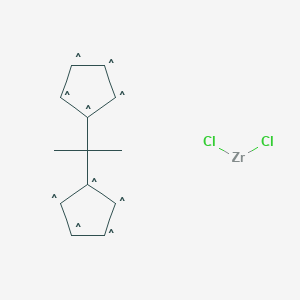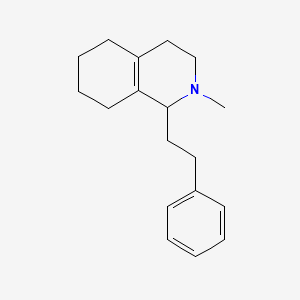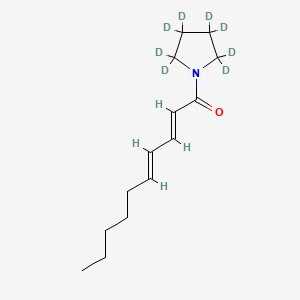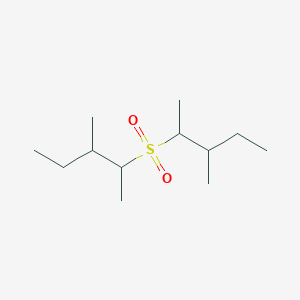
1,1'-Isopropylidenezirconocenedichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Isopropylidenezirconocenedichloride is an organometallic compound with the molecular formula C13H14Cl2Zr and a molecular weight of 332.38 g/mol . This compound is part of the metallocene family, which consists of a central metal atom bonded to two cyclopentadienyl anions. It is used primarily in the field of polymer chemistry, particularly in the synthesis of polyolefin elastomers .
Métodos De Preparación
1,1’-Isopropylidenezirconocenedichloride can be synthesized through several methods. One common synthetic route involves the reaction of zirconium tetrachloride with isopropylidenebis(cyclopentadienyl) in the presence of a suitable solvent . The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the reactants and products. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Análisis De Reacciones Químicas
1,1’-Isopropylidenezirconocenedichloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form zirconium oxide derivatives.
Reduction: It can be reduced to form zirconium hydrides.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.
Common reagents used in these reactions include lithium aluminium hydride for reduction and organolithium or Grignard reagents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used but often include zirconium-based complexes with varying ligand environments .
Aplicaciones Científicas De Investigación
1,1’-Isopropylidenezirconocenedichloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,1’-Isopropylidenezirconocenedichloride involves its ability to coordinate with various ligands through its zirconium center. This coordination allows it to act as a catalyst in polymerization reactions by facilitating the insertion of monomers into the growing polymer chain . The molecular targets and pathways involved in these reactions include the activation of olefin monomers and the stabilization of transition states during the polymerization process .
Comparación Con Compuestos Similares
1,1’-Isopropylidenezirconocenedichloride can be compared with other similar compounds, such as:
Zirconocene dichloride: This compound has a similar structure but lacks the isopropylidene bridge, making it less sterically hindered and potentially less selective in catalytic applications.
Titanocene dichloride: Similar to zirconocene dichloride but with titanium as the central metal atom, it exhibits different reactivity and catalytic properties.
Hafnocene dichloride: This compound contains hafnium instead of zirconium and has similar applications but different reactivity due to the larger atomic radius of hafnium.
The uniqueness of 1,1’-Isopropylidenezirconocenedichloride lies in its isopropylidene bridge, which provides steric hindrance and enhances its selectivity in catalytic reactions .
Propiedades
Fórmula molecular |
C13H14Cl2Zr |
|---|---|
Peso molecular |
332.38 g/mol |
InChI |
InChI=1S/C13H14.2ClH.Zr/c1-13(2,11-7-3-4-8-11)12-9-5-6-10-12;;;/h3-10H,1-2H3;2*1H;/q;;;+2/p-2 |
Clave InChI |
FJKZZHGOFQWRBX-UHFFFAOYSA-L |
SMILES canónico |
CC(C)([C]1[CH][CH][CH][CH]1)[C]2[CH][CH][CH][CH]2.Cl[Zr]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![acetic acid;(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B13825849.png)
![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride](/img/structure/B13825850.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B13825854.png)

![4-{[(2Z)-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]amino}benzoic acid](/img/structure/B13825862.png)

![N-(2-methoxyethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-amine](/img/structure/B13825876.png)




![(7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13825901.png)
![N'-(2-oxoindol-3-yl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetohydrazide](/img/structure/B13825910.png)
![N'~1~,N'~3~-bis[(E)-(2-hydroxyphenyl)methylidene]-5-nitrobenzene-1,3-dicarbohydrazide](/img/structure/B13825926.png)
